Ethanol, 2-amino-, sulfate (salt)

Description

BenchChem offers high-quality Ethanol, 2-amino-, sulfate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-amino-, sulfate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

30933-06-3 |

|---|---|

Molecular Formula |

C2H9NO5S |

Molecular Weight |

159.16 g/mol |

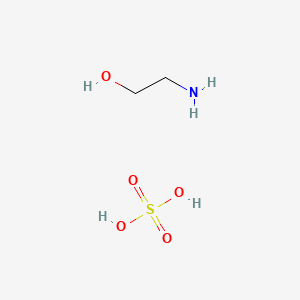

IUPAC Name |

2-aminoethanol;sulfuric acid |

InChI |

InChI=1S/C2H7NO.H2O4S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H2,1,2,3,4) |

InChI Key |

IQGWPPQNIZBTBM-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N.OS(=O)(=O)O |

Related CAS |

85338-41-6 90583-16-7 91648-48-5 68908-44-1 91648-44-1 91783-26-5 20261-59-0 90583-17-8 |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of ethanol, 2-amino-, sulfate (salt)

An In-depth Technical Guide to the Synthesis of Ethanol, 2-amino-, sulfate (salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a versatile chemical intermediate with applications ranging from organic synthesis to neurobiochemistry. This document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow diagrams.

Introduction

Ethanol, 2-amino-, sulfate (salt), also known as ethanolamine sulfate or 2-aminoethyl hydrogen sulfate, is the product of the esterification of ethanolamine with sulfuric acid.[1][2] It serves as a crucial building block in the synthesis of pharmaceuticals, dyes, textiles, and polyamines.[3][4][5] Notably, it is an intermediate in the production of taurine and ethylenimine.[1][2][5] In the realm of neuroscience, it is recognized as an inhibitor of GABA transaminase, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[6][7] This property makes it a valuable tool for biochemical research.[6]

The compound is typically a white to slightly beige crystalline solid.[3] The primary synthesis route involves the direct reaction of ethanolamine with sulfuric acid, an exothermic reaction that requires careful temperature control.[8][1] Industrial-scale production often employs methods to remove water and drive the reaction to completion, such as azeotropic distillation.[4][5][9]

Synthetic Methodologies

The synthesis of ethanolamine sulfate can be achieved through several routes, with the direct reaction of ethanolamine and sulfuric acid being the most prevalent.

Direct Esterification with Sulfuric Acid

This is the most common laboratory and industrial method. The reaction proceeds by the protonation of the amino group by the strong acid, followed by the esterification of the hydroxyl group. The general reaction is:

H₂NCH₂CH₂OH + H₂SO₄ → H₃N⁺CH₂CH₂OSO₃⁻ + H₂O

Key reaction parameters include:

-

Stoichiometry: The molar ratio of ethanolamine to sulfuric acid can be varied. A 1:1 ratio is often used, though other ratios are also reported.[1]

-

Temperature: The reaction is exothermic, and cooling is often necessary to control the temperature, typically between -5 to 40°C.[1][3][9]

-

Solvent: The reaction can be carried out neat or in the presence of a solvent such as water or toluene.[3][9]

-

Water Removal: To drive the equilibrium towards the product, water formed during the reaction is often removed, for example, by azeotropic distillation with toluene.[9]

Reaction with Sulfur Trioxide

An alternative method involves the reaction of ethanolamine with gaseous sulfur trioxide.[5] This method avoids the formation of water as a byproduct. The reaction is spontaneous and exothermic.[5]

From Ethylene Derivatives

A less common approach involves the reaction of an ethylene compound, such as 2-oxazolidinone, with ammonium bisulfate under acidic conditions at elevated temperatures (100-200°C).[4]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic protocols.

Table 1: Reaction Conditions for Ethanolamine Sulfate Synthesis

| Method | Reactants | Solvent | Temperature | Catalyst/Additive | Reference |

| Direct Esterification | Ethanolamine, Sulfuric Acid | Water | -5 to 5°C | None | [3] |

| Direct Esterification with Azeotropic Removal | Ethanolamine, Concentrated Sulfuric Acid (98%) | Toluene | < 40°C (addition), 110°C (reflux) | Tetrabutylammonium bromide (TBAB) | [9] |

| Esterification for Taurine Intermediate | Ethanolamine, Sulfuric Acid | None | Cooled (exothermic) | None | [1] |

Table 2: Yield and Purity of Ethanolamine Sulfate

| Method | Yield | Purity | Purification Method | Reference |

| Direct Esterification | 90.72% | Not specified | Washing with anhydrous ethanol | [3] |

| Direct Esterification with Azeotropic Removal | 99% | 99% (by testing), 97% (by quantitative NMR) | Filtration and washing with ethanol | [9] |

| Esterification for Taurine Intermediate | - | - | Washing with ethanol to remove excess sulfuric acid | [1] |

Experimental Protocols

Protocol 1: Laboratory Synthesis with Cooling

This protocol is adapted from a procedure for the synthesis of 2-aminoethyl sodium bisulfate, which is closely related to the title compound.[3]

Materials:

-

2-Aminoethanol (9 mL, 0.15 mol)

-

Concentrated sulfuric acid (16.3 mL)

-

Water

-

Anhydrous ethanol

Equipment:

-

100 mL three-necked flask

-

Constant-pressure dropping funnel

-

Thermometer

-

Magnetic stirrer

-

Cryogenic cooling circulation pump

-

Vacuum distillation apparatus

-

Filtration apparatus

Procedure:

-

In the 100 mL three-necked flask, combine 9 mL of 2-aminoethanol and 9 mL of water.

-

Cool the mixture to a temperature between -5 and 5°C using the cryogenic cooling circulation pump.

-

Prepare an aqueous solution of sulfuric acid by slowly adding 16.3 mL of concentrated sulfuric acid to an equal volume of water. Caution: This is a highly exothermic process and should be done with care.

-

Slowly add the sulfuric acid solution dropwise to the cooled ethanolamine solution in the three-necked flask via the constant pressure dropping funnel, maintaining the temperature between -5 and 5°C.

-

After the addition is complete, continue stirring the reaction mixture for 30 minutes.

-

Set up a vacuum distillation apparatus and gradually increase the temperature of the reaction system to room temperature to remove water by distillation at 15 mbar.

-

Transfer the distillation residue to 60 mL of anhydrous ethanol, stir thoroughly, and filter.

-

Wash the filter cake with three 15 mL portions of anhydrous ethanol.

-

Dry the resulting white solid to obtain the product.

Protocol 2: Synthesis with Azeotropic Water Removal

This protocol utilizes a phase transfer catalyst and azeotropic distillation to achieve a high yield and purity.[9]

Materials:

-

Ethanolamine (100 mL)

-

Toluene (400 mL)

-

Tetrabutylammonium bromide (TBAB) (100 mg)

-

Concentrated sulfuric acid (98%, 1.1 equivalents)

-

Ethanol

Equipment:

-

Reaction flask

-

Oil-water separator (Dean-Stark apparatus)

-

Heating mantle

-

Stirrer

-

Filtration apparatus

Procedure:

-

Add 100 mL of ethanolamine to 400 mL of toluene in the reaction flask.

-

Add 100 mg of the phase transfer catalyst TBAB.

-

Slowly add 1.1 equivalents of 98% concentrated sulfuric acid while maintaining the temperature below 40°C. The addition should be completed within 1 hour.

-

After the addition, stir the mixture for an additional 30 minutes.

-

Set up the oil-water separator and heat the reaction mixture to 110°C for reflux dehydration.

-

Continue the reflux for 1 hour, or until no more water separates.

-

Cool the reaction solution to below 30°C.

-

Filter the mixture and wash the filter cake with ethanol (volume ratio of filter cake to ethanol is 1:1).

-

Dry the product to obtain a powder.

Diagrams and Workflows

Synthesis Workflow Diagrams

The following diagrams illustrate the workflows for the described synthetic protocols.

Caption: Workflow for Laboratory Synthesis with Cooling.

Caption: Workflow for Synthesis with Azeotropic Water Removal.

Biochemical Pathway

Ethanolamine sulfate is an inhibitor of GABA transaminase. This enzyme is part of the GABA shunt, a metabolic pathway that conserves GABA.

Caption: Inhibition of GABA Transaminase by Ethanolamine Sulfate.

References

- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 2. "PREPARATION OF 2-AMINOETHYLSULFONIC ACID" by Galuh Widiyarti, Muhammad Hanafi et al. [scholarhub.ui.ac.id]

- 3. 2-AMINOETHYL HYDROGEN SULFATE | 926-39-6 [chemicalbook.com]

- 4. US4864045A - Production of aminoethyl hydrogen sulfate - Google Patents [patents.google.com]

- 5. US3169143A - Preparation of 2-aminoethyl hydrogen sulfate - Google Patents [patents.google.com]

- 6. Ethanolamine-O-sulfate - Wikipedia [en.wikipedia.org]

- 7. The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Ethanol, 2-amino-, sulfate (salt) | 20261-59-0 [smolecule.com]

- 9. guidechem.com [guidechem.com]

Spectroscopic Analysis of Ethanol, 2-amino-, sulfate: A Technical Guide

Introduction

Ethanol, 2-amino-, sulfate, also known by synonyms such as 2-aminoethyl hydrogen sulfate and ethanolamine sulfate, is an organic salt with applications in chemical synthesis and biological research. A thorough understanding of its molecular structure is critical for its application in research and drug development. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Detailed experimental protocols are provided to assist researchers in reproducing and verifying these findings.

Spectroscopic Data Summary

The structural elucidation of ethanol, 2-amino-, sulfate relies on the combined interpretation of data from multiple spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of ethanol, 2-amino-, sulfate shows characteristic absorption bands corresponding to its key functional groups.

| Vibrational Mode | Functional Group | Absorption Range (cm⁻¹) |

| O-H Stretch | Hydrogen Sulfate | 3460 - 3400 (Broad) |

| N-H Stretch | Primary Amine | 3400 - 3300 |

| Asymmetric S=O Stretch | Sulfate | ~1204 - 1177 |

| Symmetric S=O Stretch | Sulfate | ~1100 |

| C-O Stretch | Alcohol/Ester | 1074 - 1028 |

Note: The presence of strong hydrogen bonding significantly influences the position and shape of the O-H and N-H stretching bands, often causing them to appear broad.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For ethanol, 2-amino-, sulfate, the proton (¹H) and carbon-13 (¹³C) NMR spectra are essential for confirming the connectivity of the ethyl group and the influence of the amino and sulfate functionalities. The chemical shifts are influenced by the electron-withdrawing sulfate group, which deshields the adjacent protons and carbons, causing them to resonate at a lower field (higher ppm).[1][2]

¹H NMR Data

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H₂N-CH₂ - | ~3.1 - 3.3 | Triplet (t) | Protons adjacent to the amino group. |

| -CH₂ -OSO₃H | ~3.8 - 4.1 | Triplet (t) | Protons adjacent to the electron-withdrawing sulfate group are shifted downfield. |

| H₂ N- / H₃ N⁺- | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent-dependent. Often exchanges with D₂O. |

¹³C NMR Data

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |

| H₂N-C H₂- | ~40 - 45 | Carbon adjacent to the amino group. |

| -C H₂-OSO₃H | ~60 - 65 | Carbon adjacent to the sulfate group is significantly deshielded. |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Spectra are typically recorded in a deuterated solvent like D₂O or DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition. For ethanol, 2-amino-, sulfate, soft ionization techniques are preferred to observe the molecular ion with minimal fragmentation.

| Parameter | Value | Technique |

| Molecular Weight | 141.15 g/mol | - |

| Exact Mass | 141.00957888 Da | High-Resolution MS |

| Molecular Ion [M+H]⁺ | 142.0173 | Electrospray Ionization (ESI) |

Note: Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, which can be useful for structural analysis but may result in a weak or absent molecular ion peak.[3][4][5] Common fragments for amines include alpha-cleavage (loss of an alkyl radical adjacent to the nitrogen).

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique is ideal for analyzing solid powder samples with minimal preparation.[6][7][8][9]

-

Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize. A background spectrum of the clean ATR crystal (typically diamond or zinc selenide) is recorded to subtract atmospheric H₂O and CO₂ signals.

-

Sample Preparation: A small amount (approx. 5-10 mg) of dry, solid ethanol, 2-amino-, sulfate is placed directly onto the center of the ATR crystal.

-

Data Acquisition: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal. The infrared spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline-corrected and, if necessary, an ATR correction is applied to account for the wavelength-dependent penetration depth of the evanescent wave.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution solution-state NMR is used to obtain ¹H and ¹³C spectra.[10][11]

-

Sample Preparation: Approximately 10-20 mg of ethanol, 2-amino-, sulfate is accurately weighed and dissolved in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a clean vial. The solution is then filtered through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[11]

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's magnet. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize its homogeneity, ensuring sharp, well-resolved peaks.

-

¹H NMR Acquisition: A standard one-dimensional proton experiment is run. Key parameters include a 90° pulse angle, a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[12]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced internally to the residual solvent peak or an external standard like TMS or DSS.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile compounds like organic salts, allowing for the accurate mass determination of the molecular ion.

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving less than 1 mg of ethanol, 2-amino-, sulfate in 1 mL of a suitable solvent system, typically a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrument Calibration: The mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) is calibrated using a known standard solution to ensure high mass accuracy.

-

Data Acquisition: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min). The instrument is operated in positive ion mode to detect the protonated molecule, [M+H]⁺. Data is acquired over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the monoisotopic mass of the protonated molecule. The high-resolution data allows for the calculation of the elemental formula, which can be compared to the theoretical formula (C₂H₈NO₄S⁺ for the [M+H]⁺ ion) to confirm the compound's identity.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of ethanol, 2-amino-, sulfate, from sample preparation to final structural elucidation.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. scribd.com [scribd.com]

- 9. jascoinc.com [jascoinc.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Aminoethanol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-aminoethanol sulfate, a compound of interest in various chemical syntheses. Due to a paucity of direct quantitative data in publicly available literature, this guide establishes a predictive framework based on the thermal behavior of analogous compounds, primarily ammonium sulfate and other aminium salts. Furthermore, it offers detailed experimental protocols for researchers to conduct thorough thermal analysis using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). This document is intended to be a foundational resource for scientists and professionals engaged in research and development where the thermal properties of 2-aminoethanol sulfate are a critical consideration.

Introduction

2-Aminoethanol sulfate, also known as monoethanolamine sulfate or 2-hydroxyethylammonium sulfate, is a chemical intermediate primarily recognized for its role in the synthesis of taurine. While its synthetic applications are documented, a comprehensive understanding of its thermal stability and decomposition pathway is less established. This guide aims to bridge this knowledge gap by providing a detailed examination of its likely thermal behavior and the methodologies to empirically determine it. Understanding the thermal properties of 2-aminoethanol sulfate is crucial for process safety, optimization of reaction conditions, and ensuring the stability of intermediates in drug development and other chemical manufacturing processes.

Predicted Thermal Stability and Decomposition Pathway

Direct experimental data on the thermal decomposition of 2-aminoethanol sulfate is scarce. However, by examining the thermal behavior of structurally related compounds, a probable decomposition pathway can be postulated.

Analogous Compound Analysis: Ammonium Sulfate

The thermal decomposition of ammonium sulfate is a well-studied, multi-stage process that serves as a relevant model. Upon heating, ammonium sulfate first decomposes to form ammonium bisulfate and ammonia.[1][2] Further heating leads to the decomposition of ammonium bisulfate into gaseous products including sulfur dioxide, sulfur trioxide, nitrogen, and water.[1][2]

Based on this, the decomposition of 2-aminoethanol sulfate is likely to proceed through the following stages:

-

Initial Decomposition: The initial step is predicted to be the loss of the amino group or the hydroxyl group. Given the presence of the sulfate counter-ion, an acid-catalyzed dehydration or deamination is plausible.

-

Formation of Intermediates: The initial decomposition may lead to the formation of intermediates such as 2-aminoethyl hydrogen sulfate.

-

Secondary Decomposition: At higher temperatures, these intermediates would further decompose. The decomposition of the sulfate moiety would likely lead to the evolution of sulfur oxides (SO₂ and SO₃). The organic portion would likely decompose to a variety of smaller molecules, including water, carbon oxides, and nitrogen-containing compounds.

Quantitative Data from Analogous Compounds

While specific quantitative data for 2-aminoethanol sulfate is not available in the reviewed literature, the following table summarizes the key thermal events for ammonium sulfate, which can be used as a general reference.

| Compound | Thermal Event | Temperature Range (°C) | Mass Loss (%) | Evolved Gases |

| Ammonium Sulfate | Decomposition to Ammonium Bisulfate | >250 | ~13 | NH₃ |

| Ammonium Sulfate | Decomposition of Ammonium Bisulfate | 300 - 450 | >80 | NH₃, SO₂, SO₃, N₂, H₂O |

Note: These values are approximate and can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

To determine the precise thermal stability and decomposition profile of 2-aminoethanol sulfate, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample loses mass and the extent of mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of dry 2-aminoethanol sulfate into a ceramic or platinum TGA pan.

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition, or under an oxidative atmosphere (e.g., air or oxygen) to study thermo-oxidative decomposition. A flow rate of 20-50 mL/min is typical.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of 600-800 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the residual mass are key parameters to be determined.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-aminoethanol sulfate into an aluminum or sealed pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, an inert or oxidative atmosphere can be used.

-

Temperature Program: Heat the sample and reference pans from ambient temperature to a temperature beyond the final decomposition event observed in TGA, at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks typically represent melting or decomposition, while exothermic peaks can indicate crystallization or oxidative decomposition. The peak temperature and the area under the peak (enthalpy change) are determined.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the decomposition of the sample.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[3]

-

Procedure: The TGA experiment is performed as described in section 4.1. The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.

-

Data Analysis:

-

TGA-MS: The mass spectrometer will detect the mass-to-charge ratio (m/z) of the evolved gas molecules. This allows for the identification of small molecules such as water (m/z 18), ammonia (m/z 17), sulfur dioxide (m/z 64), and carbon dioxide (m/z 44).

-

TGA-FTIR: The FTIR spectrometer will record the infrared spectrum of the evolved gases. Characteristic absorption bands will allow for the identification of functional groups and specific gaseous molecules.

-

Visualizations

To aid in the conceptualization of the experimental workflow and the predicted decomposition pathway, the following diagrams are provided.

Caption: Experimental workflow for thermal analysis.

Caption: Predicted decomposition pathway.

Conclusion

While direct experimental data on the thermal stability and decomposition of 2-aminoethanol sulfate is limited, a predictive understanding can be formulated based on analogous compounds. This guide provides a framework for this understanding and, more importantly, furnishes detailed experimental protocols for researchers to empirically determine these critical properties. The application of TGA, DSC, and EGA will enable a comprehensive characterization of the thermal behavior of 2-aminoethanol sulfate, contributing to safer and more efficient chemical processes. It is recommended that researchers undertaking work with this compound perform the described thermal analyses to obtain precise data for their specific material and process conditions.

References

The Solubility of Ethanolamine Sulfate: A Technical Guide for Researchers

An In-depth Examination of the Solubility Profile and Methodologies for a Key Biochemical Tool

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of ethanolamine sulfate is crucial for its effective application. This technical guide provides a comprehensive overview of the solubility of ethanolamine sulfate in various solvents, details key experimental protocols for solubility determination, and explores its mechanism of action in a key drug development context.

Quantitative Solubility Data

The solubility of a compound is a fundamental property that dictates its utility in various applications, from reaction chemistry to formulation development. The following tables summarize the available quantitative and qualitative solubility data for ethanolamine sulfate (also known as 2-aminoethyl hydrogen sulfate).

Table 1: Quantitative Solubility of Ethanolamine Sulfate in Water and Ethanol-Water Mixtures

| Temperature (K) | Mole Fraction Solubility (x10^3) in Water | Mole Fraction Solubility (x10^3) in Ethanol (10% v/v) | Mole Fraction Solubility (x10^3) in Ethanol (20% v/v) | Mole Fraction Solubility (x10^3) in Ethanol (30% v/v) | Mole Fraction Solubility (x10^3) in Ethanol (40% v/v) | Mole Fraction Solubility (x10^3) in Ethanol (50% v/v) |

| 288.66 | 15.83 | 11.25 | 8.01 | 5.71 | 4.07 | 2.90 |

| 293.15 | 17.82 | 12.68 | 9.03 | 6.44 | 4.59 | 3.27 |

| 298.15 | 20.06 | 14.28 | 10.17 | 7.25 | 5.17 | 3.68 |

| 303.15 | 22.58 | 16.07 | 11.45 | 8.16 | 5.82 | 4.15 |

| 308.15 | 25.42 | 18.09 | 12.88 | 9.18 | 6.55 | 4.67 |

| 313.15 | 28.62 | 20.37 | 14.51 | 10.34 | 7.37 | 5.25 |

| 318.15 | 32.21 | 22.92 | 16.32 | 11.63 | 8.29 | 5.91 |

| 323.15 | 36.26 | 25.80 | 18.37 | 13.09 | 9.33 | 6.65 |

| 328.15 | 40.81 | 29.04 | 20.68 | 14.73 | 10.50 | 7.49 |

| 333.15 | 45.94 | 32.69 | 23.28 | 16.58 | 11.82 | 8.43 |

| 335.46 | 48.48 | 34.51 | 24.57 | 17.50 | 12.48 | 8.90 |

Data sourced from a study on the solid-liquid phase equilibrium of 2-aminoethyl hydrogen sulfate.[1]

Table 2: Qualitative Solubility of Ethanolamine Sulfate in Various Solvents

| Solvent | Solubility | Source |

| Water | Soluble / Completely Soluble | [2] |

| Methanol | Slightly Soluble | |

| Ethanol | Insoluble | [2] |

Note on Discrepancies: There is a notable contradiction between the quantitative data showing solubility in ethanol-water mixtures and the qualitative description of being "insoluble" in ethanol. This may be due to the different methodologies used or the definition of "insoluble". The quantitative data from the peer-reviewed study should be considered more precise.

Table 3: Solubility of Taurine (a Structurally Similar Compound) for Comparison

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Insoluble |

| Ether | Insoluble |

| Acetone | Insoluble |

Taurine (2-aminoethanesulfonic acid) is structurally similar to ethanolamine sulfate and its solubility profile may offer some insights where direct data for ethanolamine sulfate is lacking.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for reliable research and development. The following outlines a general experimental protocol for determining the solubility of a solid compound like ethanolamine sulfate in a liquid solvent. This is a composite of established methods.[3][4][5][6]

Objective: To determine the mass of ethanolamine sulfate that can be dissolved in a given volume of a specific solvent at a constant temperature to the point of saturation.

Materials and Equipment:

-

Ethanolamine sulfate (solid)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or magnetic stirrer with a hot plate

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Oven for drying

-

Glass vials or flasks with secure caps

Methodology: The Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solutions: Add an excess amount of solid ethanolamine sulfate to a known volume of the solvent in a series of glass vials or flasks. The excess solid ensures that saturation is reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a magnetic stirrer at a constant, recorded temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium. Constant agitation is crucial.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a filter attached to the pipette tip.

-

Solvent Evaporation: Transfer the sampled supernatant to a pre-weighed container. Carefully evaporate the solvent using a suitable method (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not decompose the solute).

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solid residue. The mass of the dissolved ethanolamine sulfate is the final mass of the container minus its initial pre-weighed mass.

-

Calculation of Solubility: The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Application in Drug Development: Inhibition of GABA Transaminase

Ethanolamine O-sulfate is a well-known inhibitor of the enzyme γ-aminobutyric acid (GABA) transaminase (GABA-T).[7] This enzyme is responsible for the degradation of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-T, ethanolamine sulfate increases the concentration of GABA in the brain, which can have therapeutic effects in conditions characterized by excessive neuronal excitation, such as epilepsy.

Signaling Pathway: Mechanism of GABA Transaminase Inhibition

The following diagram illustrates the metabolic pathway of GABA and the point of intervention by ethanolamine sulfate.

Caption: The inhibitory effect of ethanolamine sulfate on GABA metabolism.

This guide provides a foundational understanding of the solubility of ethanolamine sulfate and its application as a GABA-T inhibitor. Further research is warranted to expand the quantitative solubility data in a broader range of organic solvents to fully characterize this important biochemical tool for drug development and neuroscience research.

References

Toxicological Profile and Safety Data of Ethanol, 2-Amino-, Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety data for ethanol, 2-amino-, sulfate, also known as ethanolamine sulfate. The information presented is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts. It is important to note that while much of the available toxicological data pertains to ethanolamine, the free base, it is largely applicable to its salts, such as ethanolamine sulfate, which readily dissociate in biological systems. This guide will specify when data is directly for the sulfate salt or extrapolated from studies on ethanolamine.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

Oral Toxicity

The acute oral toxicity of ethanolamine has been evaluated in several studies. While specific data for the sulfate salt is limited, the results for ethanolamine provide a strong indication of its acute oral toxicity profile.

| Species | Sex | Route | LD50 | Reference |

| Rat | Male | Oral | 1720 mg/kg bw | [1] |

| Rat | Female | Oral | 1720 mg/kg bw | [1] |

| Mouse | - | Oral | 700 - 1500 mg/kg bw | [2] |

| Rabbit | - | Oral | 1000 - 2900 mg/kg bw | [2] |

Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 401)

The acute oral toxicity is determined by administering the test substance in a single dose to a group of experimental animals.

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) are used.[3] Both males and non-pregnant females are included.

-

Dosage: A range of doses is administered to different groups of animals to determine the dose that is lethal to 50% of the population (LD50).[3] The substance is typically administered by gavage.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[3]

-

Necropsy: All animals, including those that die during the test and those sacrificed at the end, are subjected to a gross necropsy.

Dermal and Eye Irritation

Dermal Irritation

Ethanolamine is known to be a skin irritant. The severity of the irritation is dependent on the concentration and duration of exposure.

| Species | Exposure Duration | Observation | Classification | Reference |

| Rabbit | 4 hours | Erythema and edema observed. | Irritant | [4] |

| Human | - | Can cause skin burns and dermatitis upon contact. | Corrosive | [5] |

Experimental Protocol: Acute Dermal Irritation (based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation.

-

Test Animals: Albino rabbits are typically used for this assay.[4]

-

Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved area of the skin and covered with a gauze patch.[4]

-

Exposure: The exposure period is typically 4 hours.[4]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4] The observations are scored to determine the level of irritation.

Eye Irritation

Ethanolamine is considered to be a severe eye irritant and can cause serious eye damage.

| Species | Observation | Classification | Reference |

| Rabbit | Corneal opacity, iritis, and conjunctivitis | Severe Irritant | [6] |

| Human | Can cause severe eye burns and damage. | Corrosive | [5] |

Experimental Protocol: Acute Eye Irritation (based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Test Animals: Albino rabbits are the recommended species.[6]

-

Application: A small amount of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[6] The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[6] The severity of the lesions is scored to classify the substance.

Skin Sensitization

Ethanolamine has the potential to cause skin sensitization, leading to allergic contact dermatitis upon repeated exposure.

| Test Type | Species | Result | Reference |

| Local Lymph Node Assay (LLNA) | Mouse | Positive | [7] |

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (based on OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a substance.

-

Test Animals: Mice (e.g., CBA/J strain) are used.

-

Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.[8]

-

Proliferation Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.[8]

-

Stimulation Index (SI): A stimulation index is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result.[8]

Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the adverse effects following prolonged exposure to a substance.

Oral Route

| Species | Duration | NOAEL | LOAEL | Key Effects Observed at LOAEL | Reference |

| Rat | 90 days | 320 mg/kg bw/day | 640 mg/kg bw/day | Increased liver and kidney weights. | [1] |

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study (based on OECD Guideline 408)

-

Test Animals: Rats are commonly used.[9]

-

Dosage: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days at three or more dose levels.[9]

-

Observations: Animals are observed for clinical signs of toxicity, and body weight and food/water consumption are monitored.[9]

-

Clinical Pathology and Histopathology: At the end of the study, blood and urine samples are collected for analysis. A comprehensive histopathological examination of organs and tissues is performed.[9]

Inhalation Route

| Species | Duration | NOAEC | LOAEC | Key Effects Observed at LOAEC | Reference |

| Rat | 28 days | 10 mg/m³ (local) | 50 mg/m³ (local) | Lesions in the larynx, trachea, and lung. | [9] |

| Rat | 28 days | 150 mg/m³ (systemic) | - | No systemic effects observed. | [9] |

Genotoxicity

Genotoxicity tests are performed to identify substances that can cause damage to genetic material.

| Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) Test | With and without S9 | Negative | [10] |

| In vivo Micronucleus Assay (Mouse) | N/A | Negative | [11] |

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (based on OECD Guideline 471)

The Ames test is a widely used in vitro assay to detect gene mutations.

-

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.[10]

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[10]

-

Detection of Mutations: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid.[10] The number of revertant colonies is counted.

Carcinogenicity

There are no specific carcinogenicity studies available for ethanolamine sulfate. However, studies on the related compound diethanolamine (DEA) have shown an increased incidence of liver and kidney tumors in mice.[12] It is important to note that ethanolamines can react with nitrosating agents to form N-nitrosamines, some of which are known carcinogens.[12] Therefore, products containing ethanolamine or its salts should be formulated to avoid the formation of nitrosamines.

Reproductive and Developmental Toxicity

Reproductive Toxicity

A two-generation study in rats with ethanolamine hydrochloride showed a NOAEL of 300 mg/kg bw/day for systemic and reproductive effects.[2]

Experimental Protocol: Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416)

This study evaluates the effects of a substance on reproductive performance and the development of offspring over two generations.

-

Test Animals: Rats are the preferred species.[13]

-

Dosing: The test substance is administered to the parent (F0) generation before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and also dosed through to the production of the F2 generation.[13]

-

Endpoints: A wide range of reproductive and developmental parameters are assessed, including fertility, gestation length, litter size, pup viability, and growth.[13] Histopathology of reproductive organs is also performed.

Developmental Toxicity

Developmental toxicity studies in rats and rabbits with ethanolamine did not show evidence of teratogenicity.

| Species | Route | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Reference |

| Rat | Oral | 120 mg/kg bw/day | 450 mg/kg bw/day | [2] |

| Rat | Dermal | 75 mg/kg/day | 225 mg/kg/day | [14] |

| Rabbit | Dermal | 25 mg/kg/day | 75 mg/kg/day | [14] |

Experimental Protocol: Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

This study is designed to assess the potential adverse effects on the developing fetus.

-

Test Animals: Pregnant rats or rabbits are used.[2]

-

Dosing: The test substance is administered daily during the period of organogenesis.[2]

-

Evaluation: Near the end of gestation, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.[2]

Metabolism and Toxicokinetics

Ethanolamine is an endogenous substance and a normal component of cellular membranes as part of phospholipids. Exogenous ethanolamine is readily absorbed and incorporated into the body's metabolic pathways. It can be phosphorylated to form phosphatidylethanolamine, a key component of cell membranes, or it can be deaminated and enter the general metabolic pool.[1]

Conclusion

The toxicological profile of ethanol, 2-amino-, sulfate is largely dictated by the ethanolamine moiety. It exhibits moderate acute oral toxicity and is a significant skin and eye irritant. While it has the potential for skin sensitization, it is not considered to be genotoxic. No specific carcinogenicity data is available for the sulfate salt, but the potential for nitrosamine formation with nitrosating agents is a key consideration. Reproductive and developmental toxicity studies on ethanolamine have not shown teratogenic effects. The established NOAELs from repeated dose and developmental toxicity studies are crucial for risk assessment and establishing safe exposure limits for professionals working with this substance. This guide provides a foundational understanding of the toxicological properties of ethanolamine sulfate, emphasizing the importance of consulting detailed study reports and safety data sheets for specific applications.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. mds-usa.com [mds-usa.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 12. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 13. oecd.org [oecd.org]

- 14. nib.si [nib.si]

An In-depth Technical Guide to the Mechanism of Action of 2-Aminoethanol Sulfate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethanol sulfate, also known as ethanolamine-O-sulfate (EOS), is a potent tool compound extensively utilized in neuroscience research. Its primary mechanism of action is the irreversible inhibition of 4-aminobutyrate aminotransferase (GABA-T), the key enzyme responsible for the degradation of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). This inhibition leads to a significant elevation of GABA levels in the brain, resulting in a range of neuropharmacological effects, including anticonvulsant and diuretic properties. This technical guide provides a comprehensive overview of the mechanism of action of 2-aminoethanol sulfate, detailing its interaction with GABA-T, the downstream effects on GABAergic signaling, and a summary of its reported biological activities. The guide includes a detailed experimental protocol for assessing its inhibitory activity and quantitative data on its potency.

Core Mechanism of Action: Irreversible Inhibition of GABA Transaminase

The principal biological target of 2-aminoethanol sulfate is the pyridoxal 5'-phosphate (PLP)-dependent enzyme, 4-aminobutyrate aminotransferase (GABA-T; EC 2.6.1.19). GABA-T is responsible for the catabolism of GABA to succinic semialdehyde. EOS acts as a "suicide" or mechanism-based inactivator of GABA-T.[1][2]

The inactivation process involves the enzyme's own catalytic machinery. EOS, as a substrate analog, binds to the active site of GABA-T. The enzyme then initiates a β-elimination reaction, releasing ammonia, acetaldehyde, and sulfate.[1] This process, however, leads to the formation of a reactive intermediate that covalently binds to the enzyme, causing its irreversible inactivation.[1] It has been demonstrated that the carbon skeleton of EOS remains bound to the inactive enzyme, confirming the covalent modification.[1]

Signaling Pathway of GABA-T Inactivation

The following diagram illustrates the proposed mechanism of GABA-T inactivation by 2-aminoethanol sulfate.

Caption: Proposed mechanism of GABA-T "suicide" inactivation by 2-aminoethanol sulfate.

Quantitative Data on GABA-T Inhibition

The inhibitory potency of 2-aminoethanol sulfate against GABA-T has been quantified in several studies. The following table summarizes the key kinetic parameters reported in the literature.

| Parameter | Value | Species | Source |

| Inhibitory Constant (Ki) | 1.1 x 10-2 M | Swine | [Vasil'ev et al., 1976] |

| Rate of Inactivation (kinact) | 0.22 min-1 | Swine | [Vasil'ev et al., 1976] |

Note: Further studies providing IC50 values would be beneficial for a more comprehensive comparison.

Biological Consequences of GABA-T Inhibition

The irreversible inhibition of GABA-T by 2-aminoethanol sulfate leads to a significant accumulation of GABA in the central nervous system. This elevation of the primary inhibitory neurotransmitter has several downstream physiological effects.

Anticonvulsant Activity

Increased GABAergic tone is a well-established mechanism for seizure suppression. The administration of EOS has been shown to have a protective effect against convulsions in various animal models.[3] This anticonvulsant action is directly attributed to the elevated brain GABA levels resulting from GABA-T inhibition.

Neurochemical and Behavioral Effects

Chronic administration of EOS in rats has been demonstrated to increase the number of GABAA and GABAB binding sites in the brain, without altering their binding affinity.[4] This suggests a potential homeostatic adaptation to persistently elevated GABA levels. Behaviorally, EOS has been shown to have anorexic effects in rats, providing evidence for the role of GABA in the regulation of ingestive behavior.[5]

Endocrine Modulation

EOS administration has been shown to influence the endocrine system. For instance, intraventricular injection of EOS in rats leads to a significant increase in GABA concentration in the hypophysial portal blood, which is associated with a reduction in serum prolactin levels.[6]

Experimental Protocols

In Vitro GABA Transaminase Inhibition Assay

This protocol provides a general framework for assessing the irreversible inhibition of GABA-T by 2-aminoethanol sulfate. It is based on established methods and may require optimization depending on the specific enzyme source and laboratory conditions.

Objective: To determine the rate of irreversible inhibition of GABA-T by 2-aminoethanol sulfate.

Materials:

-

Purified or partially purified GABA-T (e.g., from swine brain or recombinant human enzyme)

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

Pyridoxal 5'-phosphate (PLP)

-

2-Aminoethanol sulfate (inhibitor)

-

Potassium pyrophosphate buffer (or other suitable buffer, pH 8.6)

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

-

Coupled enzyme system (e.g., succinic semialdehyde dehydrogenase) and NADP+ for a continuous spectrophotometric assay.

Procedure:

-

Enzyme Preparation: Prepare a stock solution of GABA-T in a suitable buffer containing PLP. The final concentration of the enzyme should be determined empirically to provide a linear reaction rate.

-

Inhibitor Preparation: Prepare a stock solution of 2-aminoethanol sulfate in the assay buffer. A range of concentrations should be prepared to determine the concentration-dependence of inhibition.

-

Pre-incubation:

-

In a series of microcentrifuge tubes or a 96-well plate, pre-incubate the GABA-T enzyme with various concentrations of 2-aminoethanol sulfate at a specified temperature (e.g., 25°C or 37°C).

-

Include a control group with the enzyme and buffer only (no inhibitor).

-

At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

-

-

Activity Measurement:

-

Immediately dilute the aliquot from the pre-incubation step into the reaction mixture to initiate the GABA-T reaction. The dilution will effectively stop the further action of the inhibitor during the activity measurement.

-

The reaction mixture should contain GABA, α-ketoglutarate, and the coupled enzyme system components (if using a continuous assay).

-

Monitor the rate of the reaction by measuring the change in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

-

Data Analysis:

-

For each inhibitor concentration and pre-incubation time, calculate the remaining enzyme activity as a percentage of the control (no inhibitor).

-

Plot the natural logarithm of the remaining activity versus the pre-incubation time for each inhibitor concentration. The slope of this line will give the apparent first-order rate constant of inactivation (kobs).

-

To determine the kinetic parameters of inhibition (Ki and kinact), plot the reciprocal of kobs against the reciprocal of the inhibitor concentration (Kitz-Wilson plot). The y-intercept will be 1/kinact, and the x-intercept will be -1/Ki.

-

Workflow for In Vitro GABA-T Inhibition Assay

Caption: Experimental workflow for determining the kinetic parameters of irreversible inhibition of GABA-T.

Pharmacokinetics

Detailed pharmacokinetic studies on 2-aminoethanol sulfate are limited in the publicly available literature. However, studies involving its administration in animals provide some insights.

-

Administration: EOS has been administered through various routes in research, including intraventricular injection and oral administration in drinking water.[4][6]

-

Distribution: Following administration, EOS effectively reaches the central nervous system to inhibit brain GABA-T, as evidenced by the observed increases in brain GABA levels.[7][8] The extent of its ability to cross the blood-brain barrier after systemic administration requires further quantitative investigation.

-

Metabolism and Excretion: Information regarding the metabolic fate and excretion pathways of 2-aminoethanol sulfate is not well-documented in the reviewed literature.

Conclusion

2-Aminoethanol sulfate is a valuable pharmacological tool for studying the GABAergic system. Its well-characterized mechanism as an irreversible inhibitor of GABA transaminase provides a reliable method for elevating brain GABA levels. This technical guide has summarized the core mechanism of action, provided available quantitative data, and outlined a detailed experimental protocol for its characterization. Further research into its pharmacokinetics and the exploration of its therapeutic potential, beyond its current use as a research compound, would be of significant interest to the scientific community.

References

- 1. The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethanolamine-O-sulfate - Wikipedia [en.wikipedia.org]

- 4. Chronic administration of the GABA-transaminase inhibitor ethanolamine O-sulphate leads to up-regulation of GABA binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anorexic effects of ethanolamine-O-sulfate and muscimol in the rat: evidence that GABA inhibits ingestive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethanolamine-O-sulfate enhances gamma-aminobutyric acid secretion into hypophysial portal blood and lowers serum prolactin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of chronic treatment with the GABA transaminase inhibitors gamma-vinyl-GABA and ethanolamine-O-sulphate on the in vivo release of GABA from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of ethanolamine-O-sulphate on regional GABA metabolism in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

potential industrial and pharmaceutical uses of ethanol, 2-amino-, sulfate (salt)

An In-depth Technical Guide on the Potential Industrial and Pharmaceutical Uses of Ethanol, 2-amino-, sulfate (salt)

Abstract

Ethanol, 2-amino-, sulfate (salt), commonly known as Ethanolamine-O-sulfate (EOS) or 2-aminoethyl hydrogen sulfate, is an organic compound with significant potential in both industrial and pharmaceutical sectors. Primarily recognized as a crucial chemical intermediate and a specific enzyme inhibitor, its applications range from the synthesis of polymers to a research tool in neuropharmacology. This document provides a comprehensive overview of its chemical properties, synthesis, applications, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Introduction

Ethanolamine-O-sulfate (EOS) is the sulfate ester of ethanolamine.[1] It is a white crystalline powder at room temperature and is valued for its unique chemical reactivity and biological activity.[2][3] Industrially, it serves as a key intermediate in the synthesis of ethylenimine, a monomer used in the paper and textile industries.[4] In the pharmaceutical realm, EOS is a well-characterized inhibitor of GABA transaminase, the primary enzyme responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA).[1] This property makes it an invaluable tool for neuroscientific research and gives it potential as a therapeutic agent for conditions involving GABAergic dysfunction, such as epilepsy.[1]

This whitepaper will explore the multifaceted nature of this compound, presenting its properties, synthesis protocols, detailed applications, and relevant biological pathways.

Chemical and Physical Properties

The fundamental properties of Ethanol, 2-amino-, sulfate (salt) are summarized below. These characteristics are essential for its handling, application, and synthesis.

| Property | Value | References |

| Chemical Name | 2-Aminoethyl hydrogen sulfate | [1][5] |

| Synonyms | Ethanolamine-O-sulfate (EOS), Aminoethyl sulfate, 2-Aminoethyl sulfuric acid, Mono(2-aminoethyl)sulfate | [1][2][5][6] |

| CAS Number | 926-39-6 | [1][5] |

| Molecular Formula | C2H7NO4S | [1][5] |

| Molecular Weight | 141.15 g/mol | [1][5] |

| Appearance | White to slightly beige fine crystalline powder | [2][3] |

| Melting Point | 277 °C (decomposes) | [1][3] |

| Solubility | Soluble in water, slightly soluble in methanol | [3] |

| pKa | -4.33 (Predicted) | [3] |

| LogP | -3.96 at 25°C | [3] |

Industrial Applications

The industrial utility of ethanolamine sulfate is primarily as a chemical intermediate. The parent compound, ethanolamine, and its other forms (di- and triethanolamine) have a broader range of direct applications, which are often contextually relevant.

Chemical Intermediate

The most significant industrial use of 2-aminoethyl hydrogen sulfate is as a precursor in the production of ethylenimine and its derivatives.[4] Ethylenimine is a highly reactive molecule used to produce finishing compositions for the paper and textile industries.[4] The compound is also a useful intermediate in the synthesis of various textiles, dyes, and polyamines.[7]

Corrosion Inhibition

While studies often focus on the parent ethanolamine, these compounds are effective corrosion inhibitors for various metals. Ethanolamines have been shown to inhibit the corrosion of zinc in sulfamic and phosphoric acid, nickel in sulfuric acid, and steel in concrete.[8][9][10][11] The mechanism involves the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions.[8][9]

Gas Sweetening (Contextual Application)

Ethanolamines, particularly monoethanolamine (MEA) and diethanolamine (DEA), are widely used in industrial gas scrubbing processes to remove acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂).[12][13][14][15][16] This "gas sweetening" is critical in natural gas processing and oil refining.[15][17] While the sulfate salt itself is not directly used for this, its synthesis from ethanolamine places it within this industrial ecosystem.

Caption: Role of EOS as a key industrial intermediate.

Pharmaceutical Applications

In the pharmaceutical and biomedical fields, ethanolamine-O-sulfate is primarily valued as a specific enzyme inhibitor for research purposes, with some investigated therapeutic potential.

GABA Transaminase Inhibition

The principal pharmacological action of EOS is the inhibition of 4-aminobutyrate aminotransferase (GABA-T), the enzyme that catabolizes GABA.[1] EOS acts as a "suicide" or enzyme-induced inhibitor.[18] By preventing GABA metabolism, EOS administration leads to a significant elevation of GABA levels in the brain. This makes it an essential tool for studying the function of the GABAergic system.[1]

Caption: Inhibition of GABA metabolism by EOS.

Neuropharmacological Research

Due to its effect on GABA levels, EOS is used as a research tool to probe the physiological roles of GABA. Studies have shown that intraventricular administration of EOS in rats enhances GABA secretion into the hypophysial portal blood, which subsequently suppresses prolactin secretion.[1][19][20] This demonstrates a direct link between central GABAergic activity and endocrine regulation.

Potential Therapeutic Uses

-

Anticonvulsant: By increasing brain GABA levels, a major inhibitory neurotransmitter, EOS has demonstrated anticonvulsant properties in animal models.[1]

-

Diuretic: EOS has also been noted to have a diuretic effect.[1]

The parent compound, ethanolamine, is used more directly in pharmaceutical formulations, typically as a pH adjuster, buffering agent, or to form emulsions.[12][21][22][23] It is also used to create sclerosing agents like ethanolamine oleate for treating hemorrhoids.[12][22][23]

Synthesis and Experimental Protocols

Synthesis of 2-Aminoethyl Hydrogen Sulfate

The synthesis of EOS generally involves the reaction of ethanolamine with a sulfating agent.

Protocol 1: Reaction with Sulfuric Acid in a Solvent [24]

-

Add 100 mL of ethanolamine to 400 mL of toluene in a reaction vessel.

-

Add 100 mg of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB).

-

Slowly add 1.1 equivalents of 98% concentrated sulfuric acid while maintaining the temperature below 40°C. The addition should be completed over 1 hour.

-

Stir the mixture for an additional 30 minutes post-addition.

-

Equip the vessel with an oil-water separator and heat to 110°C for reflux dehydration.

-

Continue reflux for approximately 1 hour or until water no longer separates.

-

Cool the reaction solution to below 30°C.

-

Filter the resulting precipitate.

-

Wash the filter cake with ethanol (volume ratio of cake to ethanol is 1:1).

-

Dry the final product to obtain powdered 2-aminoethyl hydrogen sulfate.

Protocol 2: Reaction with Gaseous Sulfur Trioxide [4]

-

Introduce ethanolamine into a suitable reaction chamber.

-

Pass gaseous sulfur trioxide (SO₃), entrained in a carrier gas like dry air or nitrogen, into the reaction chamber. The reaction is spontaneous.

-

The initial reaction product is a mixture of 2-aminoethyl hydrogen sulfate and N-(β-hydroxyethyl) sulfamic acid.

-

Heat the reaction product mixture to a temperature between 120°C and 180°C. This step converts the N-(β-hydroxyethyl) sulfamic acid intermediate into the desired 2-aminoethyl hydrogen sulfate. The time required for conversion depends on the temperature (e.g., ~3 hours at 150°C).

Caption: Generalized workflow for the synthesis of EOS.

Analytical Protocol: Determination in Water by LC-MS/MS (ASTM D-7599)[25]

This protocol outlines a method for the quantitative analysis of ethanolamines in water.

-

Standard Preparation:

-

Prepare a series of calibration standards from a certified stock solution in water. A typical concentration range is 5 ppb to 1000 ppb.

-

Prepare a surrogate standard stock solution (e.g., Diethanolamine-D8) and spike into all samples and standards to monitor recovery.

-

-

Sample Preparation:

-

For recovery testing, prepare spike solutions by adding known amounts of the stock solution to blank water (e.g., to achieve 50, 100, and 250 ppb).

-

Add the surrogate standard to a 5 mL aliquot of each sample.

-

Filter the final solution through a 0.45 µm PVDF syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Use an appropriate column and mobile phase gradient to achieve separation of the target analytes.

-

The mass spectrometer is operated in a suitable mode (e.g., Multiple Reaction Monitoring - MRM) for sensitive and selective detection and quantification.

-

-

Quantification:

-

Generate a calibration curve by plotting the response of the standards against their concentration.

-

Determine the concentration of ethanolamine sulfate in the samples by comparing their response to the calibration curve, correcting for surrogate recovery.

-

Safety and Toxicology

Ethanol, 2-amino-, sulfate (salt) is classified as a hazardous substance.

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[1][3][6] It may also cause respiratory tract irritation.[2]

-

GHS Classification: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2).[6]

-

Toxicological Effects: In oral lethal-dose studies in mice, it has been observed to cause somnolence and excitement.[6][25] The toxicological properties have not been fully investigated.[2] The parent compound, ethanolamine, can produce chemical burns and, upon repeated exposure, contact dermatitis.[26]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound.

Conclusion

Ethanol, 2-amino-, sulfate (salt) is a compound of dual significance. In industry, it functions as a valuable intermediate for producing polymers and specialty chemicals essential for the textile and paper sectors. In pharmacology and neuroscience, its role as a potent and specific inhibitor of GABA transaminase makes it an indispensable research tool for exploring the complexities of the central nervous system and a candidate for further investigation into anticonvulsant therapies. A thorough understanding of its synthesis, chemical properties, and biological activity is crucial for leveraging its full potential in both of these critical fields. Further research into its therapeutic applications and toxicological profile is warranted.

References

- 1. Ethanolamine-O-sulfate - Wikipedia [en.wikipedia.org]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 2-AMINOETHYL HYDROGEN SULFATE | 926-39-6 [chemicalbook.com]

- 4. US3169143A - Preparation of 2-aminoethyl hydrogen sulfate - Google Patents [patents.google.com]

- 5. bangchemicals.com [bangchemicals.com]

- 6. Aminoethyl sulfate | C2H7NO4S | CID 70223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4864045A - Production of aminoethyl hydrogen sulfate - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ethanolamine - Wikipedia [en.wikipedia.org]

- 13. Ethanolamine - American Chemical Society [acs.org]

- 14. Understanding gas sweetening processes | Gas Processing & LNG [gasprocessingnews.com]

- 15. medwinpublisher.org [medwinpublisher.org]

- 16. ou.edu [ou.edu]

- 17. gempetrol.com [gempetrol.com]

- 18. The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. Ethanolamine-O-sulfate enhances gamma-aminobutyric acid secretion into hypophysial portal blood and lowers serum prolactin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. gneechem.com [gneechem.com]

- 22. Ethanolamine: What is it and where is it used? [drugs.com]

- 23. nbinno.com [nbinno.com]

- 24. Page loading... [guidechem.com]

- 25. 2-Aminoethyl hydrogen sulfate - Hazardous Agents | Haz-Map [haz-map.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to Quantum Chemical Calculations of 2-Aminoethanol Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 2-aminoethanol sulfate. It covers theoretical methodologies, summarizes key quantitative data, and outlines computational workflows relevant to understanding the molecular properties and reactivity of this compound. This information is crucial for researchers in various fields, including atmospheric chemistry, materials science, and pharmacology, where the interactions of 2-aminoethanol and sulfur-containing species are of interest.

Introduction to 2-Aminoethanol Sulfate

2-Aminoethanol sulfate, also known as 2-aminoethyl hydrogen sulfate, is an organic compound with the chemical formula C₂H₇NO₄S[1][2]. It is an ester of ethanolamine and sulfuric acid[3]. The molecule can exist in different isomeric forms, such as NH₂CH₂CH₂OSO₃H and HOCH₂CH₂NHSO₃H, depending on the reaction pathway of its formation[4]. Quantum chemical calculations are instrumental in elucidating the stable conformations, electronic structure, and reactivity of 2-aminoethanol sulfate. These computational approaches provide insights that complement experimental studies, such as rotational and vibrational spectroscopy[5][6][7].

Computational Methodologies

The theoretical investigation of 2-aminoethanol sulfate and related molecules typically employs a range of quantum chemical methods. The choice of method depends on the desired accuracy and the computational cost.

2.1. Density Functional Theory (DFT)

DFT is a widely used method for studying the electronic structure of molecules. The B3LYP functional is a popular choice for spectroscopic studies as it has been shown to satisfactorily reproduce key chemical parameters[5]. For geometry optimizations and frequency calculations, various functionals and basis sets are employed.

2.2. Ab Initio Methods

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate results, particularly for the calculation of interaction energies and reaction barriers.

2.3. Molecular Dynamics (MD) Simulations

MD simulations are used to study the behavior of molecules in solution and to explore conformational space[8]. These simulations often rely on force fields that are parameterized using quantum mechanical calculations to accurately describe intramolecular and intermolecular interactions[8].

Table 1: Commonly Employed Computational Methods and Software

| Methodology | Typical Application | Common Software |

| Density Functional Theory (DFT) | Geometry optimization, vibrational frequencies, reaction pathways | Gaussian, ORCA, NWChem |

| Møller-Plesset Perturbation Theory (MP2) | More accurate energy calculations, intermolecular interactions | Gaussian, MOLPRO, Q-Chem |

| Coupled Cluster (CC) | High-accuracy benchmark calculations | MOLPRO, CFOUR, PSI4 |

| Atoms in Molecules (AIM) | Analysis of chemical bonds and non-covalent interactions | AIMAll, Multiwfn |

| Natural Bond Orbital (NBO) | Analysis of charge distribution and orbital interactions | NBO in Gaussian, GAMESS |

| Molecular Dynamics (MD) | Simulation of bulk properties and conformational dynamics | AMBER, GROMACS, NAMD |

Key Quantitative Data

Quantum chemical calculations provide a wealth of quantitative data that characterize the properties of 2-aminoethanol sulfate.

Table 2: Calculated Molecular Properties of 2-Aminoethanol Sulfate and Related Species

| Property | Value | Method | Reference |

| Molecular Weight | 141.15 g/mol | - | [1] |

| TPSA (Topological Polar Surface Area) | 89.62 Ų | Computational | [1] |

| LogP | -1.2355 | Computational | [1] |

| H-Bond Donors | 2 | - | [1] |

| Rotatable Bonds | 3 | - | [1] |

| Reaction Energy Barrier (SO₃ + MEA, gas phase) | 21.9–29.4 kcal/mol | Quantum Chemical Calculation | [4] |

| Reaction Energy Barrier (SO₃ + MEA + H₂O) | Reduced by at least 15.0 kcal/mol | Quantum Chemical Calculation | [4] |

Computational Workflow and Reaction Pathways

4.1. General Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like 2-aminoethanol sulfate.

Caption: A typical workflow for quantum chemical calculations.

4.2. Formation Pathway of 2-Aminoethanol Sulfate

The reaction between sulfur trioxide (SO₃) and monoethanolamine (MEA) is a key pathway for the formation of 2-aminoethanol sulfate. Quantum chemical studies have shown that the presence of water can significantly influence the reaction mechanism and the final product[4].

Caption: Formation pathways of 2-aminoethanol sulfate isomers.

Experimental Protocols for Computational Studies

5.1. Protocol for Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: Construct the initial 3D structure of 2-aminoethanol sulfate using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

-

Geometry Optimization: For each conformer, perform a full geometry optimization using a selected quantum chemical method (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Thermochemical Analysis: From the frequency calculation output, extract thermodynamic data such as enthalpy and Gibbs free energy.

5.2. Protocol for Reaction Pathway Analysis

-

Identify Reactants, Products, and Intermediates: Define the chemical species involved in the reaction.

-

Locate Transition States (TS): Use a transition state search algorithm (e.g., Berny optimization to a saddle point) to find the structure of the transition state connecting reactants and products.

-

Verify Transition State: Perform a frequency calculation on the TS structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS to confirm that it connects the desired reactants and products.

-

Calculate Reaction and Activation Energies: Compute the energy difference between the reactants, transition state, and products to determine the reaction barrier and overall reaction energy.

Conclusion

Quantum chemical calculations are a powerful tool for investigating the properties and reactivity of 2-aminoethanol sulfate. By employing methods such as DFT and ab initio calculations, researchers can gain detailed insights into the molecule's conformational landscape, electronic structure, and reaction mechanisms. This knowledge is essential for applications in diverse areas, from understanding atmospheric aerosol formation to the rational design of new chemical entities in drug development. The combination of computational and experimental approaches provides a robust framework for advancing our understanding of this and other complex molecular systems.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Aminoethyl hydrogen sulfate, 99% | Fisher Scientific [fishersci.ca]

- 3. Ethanolamine-O-sulfate - Wikipedia [en.wikipedia.org]

- 4. The reaction mechanism of SO3 with the multifunctional compound ethanolamine and its atmospheric implications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural Features of Monoethanolamine Aqueous Solutions with Various Compositions: A Combined Experimental and Theoretical Study Using Vibrational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular dynamics study of ethanolamine as a pure liquid and in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ethanolamine Sulfate Buffer in Biochemical Assays

Introduction